molecular formula C₂₀H₃₀D₄O₂ B1158236 (3α,5α,17α)-19-Norpregnane-3,17-diol-d4

(3α,5α,17α)-19-Norpregnane-3,17-diol-d4

Cat. No.: B1158236
M. Wt: 310.51
Attention: For research use only. Not for human or veterinary use.
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Description

(3α,5α,17α)-19-Norpregnane-3,17-diol-d4 is a deuterated steroid derivative with a 19-norpregnane backbone. Its molecular formula is C₂₀H₃₀D₄O₂, and it features deuterium substitution at four positions, enhancing metabolic stability and utility in pharmacokinetic studies . This compound is structurally related to endogenous steroids but modified to investigate receptor binding, metabolism, and isotopic tracing in biomedical research. Its non-deuterated counterpart, (3β,5α,17α)-19-Norpregnane-3,17-diol (CAS 7253-95-4), has a molecular weight of 306.48 g/mol and is used in steroid synthesis and receptor studies .

Properties

Molecular Formula

C₂₀H₃₀D₄O₂

Molecular Weight

310.51

Synonyms

19-Nor-5α,17α-pregnane-3α,17-diol-d4;  17α-Ethyl-5α-estrane-3α,17β-diol-d4;  NSC 61713-d4; 

Origin of Product

United States

Comparison with Similar Compounds

Structural and Stereochemical Differences

Compound Name Molecular Formula Molecular Weight Key Structural Features References
(3α,5α,17α)-19-Norpregnane-3,17-diol-d4 C₂₀H₃₀D₄O₂ 314.51 Deuterated at four positions; 3α,5α,17α stereochemistry; lacks C19 methyl group
Ethynodiol Diacetate C₂₄H₃₂O₄ 384.51 Acetylated 3β,17β-hydroxyl groups; ethynyl group at C17α; 19-norpregnane backbone
(17α)-19-Norpregna-5-en-20-yne-3,17-diol C₂₀H₂₈O₂ 300.44 Ethynyl group at C20; unsaturated Δ⁵ bond; 3β,17α-diol configuration
5β,17α-19-Norpregn-20-yne-3α,17-diol C₂₀H₃₀O₂ 302.46 5β hydrogenation; 3α-hydroxyl group; ethynyl group at C20

Key Observations :

  • Deuterium Substitution: The deuterated analog (target compound) exhibits enhanced metabolic stability compared to non-deuterated variants like (3β,5α,17α)-19-Norpregnane-3,17-diol .
  • Functional Groups: Ethynodiol diacetate’s acetyl and ethynyl groups enhance lipophilicity and receptor binding, while the target compound’s deuterium substitution prioritizes tracer applications .
  • Stereochemistry: The 3α configuration in the target compound differs from the 3β orientation in Ethynodiol diacetate, influencing receptor affinity .

Yield and Purity :

  • Deuterated compounds often exhibit lower yields (~50–80%) due to isotopic exchange inefficiencies .
  • Non-deuterated analogs like Ethynodiol diacetate achieve higher yields (>80%) under optimized acetylation conditions .

Metabolic Pathways

  • Target Compound : Deuterium at key positions slows CYP450-mediated oxidation, reducing first-pass metabolism .
  • Ethynodiol Diacetate: Rapid deacetylation to active 3β,17α-diol in vivo, followed by hepatic glucuronidation .
  • 5β,17α-19-Norpregn-20-yne-3α,17-diol: Converts to 3α-sulfate conjugates, enhancing renal excretion .

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